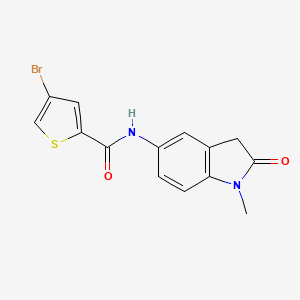

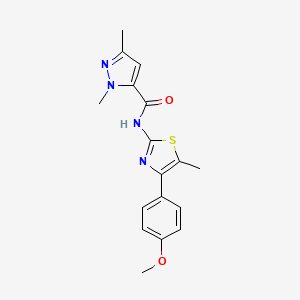

![molecular formula C22H29N3O5S2 B2785042 4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide CAS No. 923210-96-2](/img/structure/B2785042.png)

4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide” is a chemical compound that appears to be related to the field of pharmaceutical chemistry1. However, specific details about this compound are not readily available in the search results.

Synthesis Analysis

The synthesis of related compounds involves reactions such as the Castagnoli–Cushman reaction2. However, the specific synthesis process for “4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide” is not detailed in the search results.

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results. However, related compounds have been characterized by several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry1.Chemical Reactions Analysis

The specific chemical reactions involving “4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide” are not detailed in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the search results. However, related compounds have been characterized using various spectroscopic methods1.Applications De Recherche Scientifique

Synthesis and Enzymatic Inhibition

4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide, due to its complex structure, may be related to the synthesis and inhibition studies of aromatic sulfonamides on carbonic anhydrase isoenzymes. Aromatic sulfonamides, including similar structures, have shown to inhibit carbonic anhydrase isoenzymes (hCA I, II, IV, XII) with nanomolar potency, indicating potential applications in medical chemistry for managing conditions associated with these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).

Anticancer Potential

Compounds related to 4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide have been explored for their anticancer properties. Phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share a similar structural complexity and feature sulfonyl and amide groups, displayed potent cytotoxic activity against various human cancer cell lines. These findings indicate the potential utility of such compounds in cancer therapy, highlighting their ability to induce apoptosis and arrest the cell cycle at the G1 phase (Ravichandiran et al., 2019).

Cardiac Electrophysiological Effects

The structural motif of N-substituted imidazolylbenzamides, closely related to the chemical structure of interest, has been studied for its cardiac electrophysiological activity. These compounds have demonstrated potency comparable to selective class III agents in vitro and in vivo models, suggesting their potential use in developing treatments for arrhythmias (Morgan et al., 1990).

Diels–Alder Reactions

N-Tosyl- and N-alkylidene-sulfonyl substituted derivatives, sharing similar sulfonyl functionalities, have been utilized in Diels–Alder reactions to generate tetrahydroquinoline and quinoline derivatives. This showcases the application of such compounds in complex organic syntheses, leading to structures that might have biological or pharmacological relevance (Consonni et al., 1996).

Prodrug Development

Research into prodrug forms for the sulfonamide group, which is a component of the chemical , has led to the creation of water-soluble amino acid derivatives of N-methylsulfonamides. These derivatives have been evaluated as potential prodrugs, providing insight into methods for enhancing the solubility and physiological stability of sulfonamide-based medications (Larsen, Bundgaard, & Lee, 1988).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results.

Orientations Futures

The future directions for this compound are not explicitly mentioned in the search results. However, the study of related compounds could provide crucial information for further design and development of more potent derivatives2.

Please note that this analysis is based on the limited information available from the search results and may not fully cover all aspects of the compound. For a more comprehensive analysis, it would be beneficial to consult specific scientific literature or databases dedicated to this compound.

Propriétés

IUPAC Name |

4-(diethylsulfamoyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S2/c1-3-24(4-2)32(29,30)21-11-9-19(10-12-21)22(26)23-14-16-31(27,28)25-15-13-18-7-5-6-8-20(18)17-25/h5-12H,3-4,13-17H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTIUJYGTYVWNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(diethylsulfamoyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B2784959.png)

![1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2784960.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![Methyl 3-[(2-{[2-({2-[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2784967.png)

![2-chloro-6-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2784971.png)

![6-(2,5-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784973.png)

![Methyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2784974.png)

![4,7,8-Trimethyl-6-(2-propoxyphenyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784975.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2784981.png)